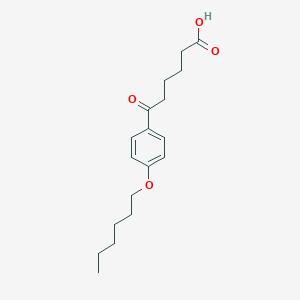

6-(4-Hexyloxyphenyl)-6-oxohexanoic acid

Description

Contextualization of Ketohexanoic Acid Derivatives in Contemporary Chemical Biology

Ketohexanoic acid derivatives are a class of organic compounds characterized by a six-carbon chain containing both a ketone and a carboxylic acid functional group. These molecules are of significant interest in chemical biology due to their structural similarity to endogenous metabolites and their potential to interact with various biological targets. For instance, 5-ketohexanoic acid is studied for its potential roles in metabolism and as a precursor in synthetic pathways. ontosight.ai Research into these compounds aims to understand their involvement in metabolic pathways and their potential as therapeutic agents, particularly in the context of metabolic disorders. ontosight.ai The presence of both a keto and a carboxylic acid group allows for a range of chemical modifications, making them versatile scaffolds for the development of new bioactive agents.

Overview of Existing Research on Aryl-Oxohexanoic Acids

The introduction of an aryl group to the oxohexanoic acid scaffold gives rise to aryl-oxohexanoic acids, a subclass with demonstrated biological activities. A notable area of investigation for these compounds is their potential as anti-inflammatory agents. Research has shown that certain 6-aryl-4-oxohexanoic acids exhibit anti-inflammatory properties. nih.govingentaconnect.com A general synthesis for these compounds involves the condensation of an appropriate aromatic aldehyde with levulinic acid, followed by reduction. nih.govresearchgate.net

For example, a series of 6-aryl-4-oxohexanoic acids were synthesized and evaluated for their effects on eicosanoid biosynthesis and their in vivo anti-inflammatory activities. nih.gov These studies provide a valuable precedent for the investigation of other aryl-oxohexanoic acid derivatives, suggesting that this class of compounds may hold promise for the development of new therapeutic agents. The aromatic portion of these molecules is often derived from known non-steroidal anti-inflammatory drugs (NSAIDs), indicating a strategy of modifying existing pharmacophores to improve properties such as pharmacokinetics. ingentaconnect.com

Scope and Objectives for Advanced Research Endeavors

To address the current knowledge gap, a dedicated research program focused on 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid is warranted. The scope of such an endeavor should be comprehensive, encompassing its chemical synthesis, purification, and structural characterization, as well as a thorough evaluation of its biological activities. The primary objectives for advanced research should include:

Development of a robust and efficient synthetic route to produce high-purity this compound. This would likely involve the adaptation of known methods for the synthesis of related aryl-oxohexanoic acids.

Thorough physicochemical characterization of the compound, including its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).

In vitro screening to assess its biological activity across a range of relevant assays. Based on the known activities of related compounds, initial screening could focus on its anti-inflammatory, antimicrobial, and anticancer properties.

Elucidation of the mechanism of action for any observed biological activities.

Structure-activity relationship (SAR) studies involving the synthesis and evaluation of a library of related analogues to identify key structural features responsible for its biological activity.

The following table outlines a proposed research plan for the comprehensive investigation of this compound.

Table 1: Proposed Research Plan for this compound| Phase | Key Objectives | Methodologies | Expected Outcomes |

|---|---|---|---|

| Phase 1: Chemical Synthesis and Characterization | Develop a reliable synthetic protocol. Purify and structurally characterize the compound. | Organic synthesis techniques (e.g., Friedel-Crafts acylation or similar), chromatography, NMR, IR, Mass Spectrometry. | A well-defined and reproducible method for synthesizing the target compound and comprehensive analytical data confirming its structure and purity. |

| Phase 2: In Vitro Biological Evaluation | Screen for a range of biological activities. | Cell-based assays (e.g., cytotoxicity, anti-inflammatory, antimicrobial), enzyme inhibition assays. | Identification of any significant biological activities and determination of potency (e.g., IC50 or MIC values). |

| Phase 3: Mechanistic Studies | Investigate the mechanism of action for any confirmed biological activities. | Molecular biology techniques (e.g., Western blotting, qPCR), biochemical assays. | Understanding of the molecular targets and pathways through which the compound exerts its biological effects. |

| Phase 4: Lead Optimization | Synthesize and evaluate analogues to establish structure-activity relationships. | Combinatorial chemistry, parallel synthesis, in silico modeling. | Identification of analogues with improved potency, selectivity, and drug-like properties. |

The successful execution of this research plan would provide the first detailed scientific understanding of this compound and establish its potential for further development in chemical biology and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-hexoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-4-7-14-22-16-12-10-15(11-13-16)17(19)8-5-6-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEAOKMHCOWRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571106 | |

| Record name | 6-[4-(Hexyloxy)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178686-87-8 | |

| Record name | 6-[4-(Hexyloxy)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 6 4 Hexyloxyphenyl 6 Oxohexanoic Acid

Established Synthetic Pathways for Aryl-Oxohexanoic Acids

Traditional methods for the synthesis of aryl-oxohexanoic acids have long been established in the field of organic chemistry. These pathways, while reliable, often rely on stoichiometric reagents and can present challenges in terms of reaction conditions and waste generation.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for synthesizing aryl ketones. organic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of 6-(4-hexyloxyphenyl)-6-oxohexanoic acid, this approach would typically involve the reaction of hexyloxybenzene with an adipic acid derivative.

The mechanism proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid catalyst (e.g., aluminum chloride). sigmaaldrich.com This acylium ion is then attacked by the electron-rich hexyloxybenzene ring. The hexyloxy group is a powerful activating group and directs the substitution to the ortho and para positions. Due to steric hindrance from the bulky hexyloxy group, the para-substituted product, this compound, is predominantly formed. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

A typical reaction scheme would employ adipic anhydride or 6-chloro-6-oxohexanoic acid as the acylating agent. The choice of solvent is critical, with common options including carbon disulfide, nitrobenzene, or dichloromethane.

| Component | Example | Function |

|---|---|---|

| Aromatic Substrate | Hexyloxybenzene | The nucleophile that undergoes electrophilic substitution. |

| Acylating Agent | Adipic anhydride or 6-chloro-6-oxohexanoic acid | Provides the six-carbon keto-acid chain. |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | Activates the acylating agent to form an acylium ion. sigmaaldrich.com |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) | Provides the reaction medium. |

Condensation Reactions and Subsequent Reduction Strategies

Condensation reactions provide an alternative route to aryl-oxoalkanoic acids. A relevant strategy involves the condensation of an aromatic aldehyde with a keto-acid, followed by reduction. For instance, a general method for the synthesis of 6-aryl-4-oxohexanoic acids involves the condensation of an aromatic aldehyde with levulinic acid. researchgate.netnih.gov This reaction, typically catalyzed by piperidine (B6355638) and acetic acid, forms a 6-aryl-4-oxohex-5-enoic acid intermediate. researchgate.netnih.gov

The subsequent step is the reduction of the carbon-carbon double bond. This is commonly achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) at room temperature, to yield the saturated 6-aryl-4-oxohexanoic acid. researchgate.netnih.gov While this specific example yields a 4-oxo isomer, the principle of building the carbon skeleton via condensation followed by reduction is a well-established strategy in organic synthesis.

Multi-step Synthetic Sequences from Key Precursors

The synthesis of this compound can also be approached through multi-step sequences that assemble the molecule from simpler, readily available precursors. These routes offer flexibility and control over the final structure.

One common sequence begins with the synthesis of the hexyloxybenzene precursor itself. This is often achieved via a Williamson ether synthesis, where phenol (B47542) is deprotonated with a base (e.g., potassium carbonate) and reacted with 1-bromohexane (B126081) to form hexyloxybenzene. Following the synthesis of the substituted aromatic precursor, a Friedel-Crafts acylation, as described in section 2.1.1, is performed to introduce the keto-acid side chain.

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Williamson Ether Synthesis | Phenol, 1-Bromohexane, K₂CO₃ | Hexyloxybenzene |

| 2 | Friedel-Crafts Acylation | Hexyloxybenzene, Adipic anhydride, AlCl₃ | This compound |

Another potential multi-step pathway involves organometallic chemistry. For example, 1-bromo-4-hexyloxybenzene can be converted into a Grignard reagent or an organolithium species. This nucleophilic aromatic compound can then react with a suitable C6 electrophile, such as adipic anhydride or a derivative, to form the target ketone structure. This approach requires careful control of reaction conditions to avoid side reactions.

Exploration of Novel and Efficient Synthetic Routes for this compound

Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign reactions. Research into the synthesis of aryl-oxohexanoic acids has benefited from advances in catalysis and reaction design.

Modern Catalytic Methods in Aryl-Oxohexanoic Acid Synthesis

Recent advancements have focused on replacing traditional stoichiometric Lewis acid catalysts in Friedel-Crafts reactions with more sustainable alternatives. These include solid acid catalysts, such as zeolites and clays, which can be easily recovered and reused, minimizing waste. Furthermore, Brønsted acids like trifluoromethanesulfonic acid have been shown to effectively promote acylation reactions. nih.gov

Palladium-catalyzed cross-coupling reactions represent a powerful modern tool for C-C bond formation. ruhr-uni-bochum.de A potential route to the target compound could involve a coupling reaction between an arylboronic acid and a carboxylic acid derivative. For example, 4-hexyloxyphenylboronic acid could be coupled with an activated form of adipic acid, such as a mixed anhydride, in the presence of a palladium catalyst to form the desired aryl ketone. ruhr-uni-bochum.de This methodology often proceeds under milder conditions and demonstrates broad functional group tolerance.

Emerging strategies also include photoredox catalysis. For instance, a dual catalytic system using a photoredox catalyst and a cobalt catalyst has been developed for the aroylation of olefins, which proceeds through the generation of an acyl radical from an α-oxo acid. nih.gov Such innovative, oxidant-free methods represent the cutting edge of aryl ketone synthesis.

Chemo- and Regioselective Synthetic Transformations

Controlling selectivity is paramount in the synthesis of complex organic molecules. In the context of this compound, both chemoselectivity and regioselectivity are critical considerations.

Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of others. In a multi-step synthesis involving precursors with multiple reactive sites, choosing the right reagents and reaction conditions is crucial. For example, when using organometallic routes, conditions must be selected to ensure the nucleophile attacks the desired electrophilic center (e.g., the anhydride carbonyl) without reacting with other potentially sensitive groups on the molecule. Modern catalytic methods often offer superior chemoselectivity compared to classical approaches, allowing for the synthesis of complex molecules with fewer protecting group manipulations. mdpi.com

Development of Sustainable and Environmentally Conscious Synthesis Protocols for this compound

The development of sustainable and environmentally conscious synthesis protocols for this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. These protocols aim to minimize the environmental footprint of the synthesis process by adhering to the principles of green chemistry. This includes the use of non-toxic solvents and reagents, improving energy efficiency, and reducing waste generation.

Utilization of Green Solvents and Reagents

The choice of solvents is a pivotal factor in the environmental impact of a chemical synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. In the context of synthesizing this compound, which can be plausibly synthesized via a Friedel-Crafts acylation of hexyloxybenzene with a derivative of adipic acid, the use of green solvents is highly desirable.

Recent research has focused on replacing hazardous solvents with more benign alternatives. Deep eutectic solvents (DES), ionic liquids (ILs), and bio-based solvents are emerging as viable options. For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride has been shown to act as both a catalyst and a solvent in Friedel-Crafts acylation reactions, leading to high yields and easy product separation. rsc.orgresearchgate.net

Below is a table comparing potential green solvents for the synthesis of this compound:

| Solvent | Type | Key Advantages | Potential Challenges |

| Water | Aqueous | Non-toxic, non-flammable, readily available. acs.org | Poor solubility of non-polar reactants. |

| Ethanol | Bio-based | Renewable, biodegradable, low toxicity. | Can participate in side reactions under certain conditions. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Derived from renewable resources, good solvent properties. | Higher cost compared to some traditional solvents. |

| Ionic Liquids (ILs) | Neoteric | Low volatility, high thermal stability, tunable properties. bombaytechnologist.in | High viscosity, potential toxicity, and cost. |

| Deep Eutectic Solvents (DES) | Neoteric | Biodegradable, low cost, easy to prepare. rsc.org | Can be viscous and may require elevated temperatures. |

| Supercritical CO2 | Supercritical Fluid | Non-toxic, non-flammable, easily removable. | Requires high-pressure equipment. |

The implementation of these green solvents can significantly reduce the environmental impact of producing this compound.

Implementation of Biocatalytic or Enzymatic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, exhibit high selectivity, and are biodegradable. bohrium.com

For the synthesis of this compound, two key enzymatic steps could be envisioned in a hypothetical biocatalytic route:

Biocatalytic Friedel-Crafts Acylation: Acyltransferases have been identified that can catalyze Friedel-Crafts acylation reactions. acs.orgbohrium.comacib.atnih.gov An engineered acyltransferase could potentially acylate hexyloxybenzene with an activated adipic acid derivative. This would eliminate the need for harsh Lewis acid catalysts typically used in conventional Friedel-Crafts reactions. acs.org

Enzymatic Ketone Reduction: If the synthesis proceeds through a pathway that requires the reduction of a ketone intermediate, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can be employed. nih.govresearchgate.netacs.orgacs.org These enzymes can reduce ketones to alcohols with high enantioselectivity, which is particularly important in pharmaceutical synthesis. nih.govacs.org

The following table outlines potential enzymes and their roles in a biocatalytic synthesis of this compound or its precursors:

| Enzyme Type | Potential Application in Synthesis | Advantages |

| Acyltransferase | Catalyzing the C-C bond formation between hexyloxybenzene and an acyl donor. acs.orgbohrium.comacib.atnih.gov | High regioselectivity, avoids harsh Lewis acids. acs.org |

| Lipase | Esterification or hydrolysis steps. | Wide substrate scope, commercially available. |

| Ketoreductase (KRED) | Stereoselective reduction of a ketone intermediate. nih.govresearchgate.netacs.orgacs.org | High enantioselectivity, mild reaction conditions. nih.govacs.org |

| Alcohol Dehydrogenase (ADH) | Interconversion of alcohols and ketones. nih.gov | Can be used for both oxidation and reduction reactions. nih.gov |

The development of such biocatalytic pathways is a promising area of research for the sustainable production of this compound.

Industrial Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents several challenges. For the synthesis of this compound, key considerations for scalability include reaction efficiency, cost-effectiveness, safety, and environmental impact.

A plausible industrial synthesis route could involve a Friedel-Crafts acylation. The scalability of this reaction has been extensively studied. thermofisher.comnumberanalytics.comechemi.comnumberanalytics.comnumberanalytics.comwikipedia.orgchemistryjournals.netbeilstein-journals.org One of the main challenges in scaling up Friedel-Crafts acylation is the management of the large amounts of Lewis acid catalyst required and the subsequent waste streams generated. thermofisher.com The use of heterogeneous catalysts, such as zeolites, can mitigate this issue by allowing for easier catalyst recovery and reuse. thermofisher.com

Another potential synthesis route could involve a condensation reaction. numberanalytics.comnumberanalytics.comijrpr.com When scaling up condensation reactions, heat transfer and mass transport can become limiting factors. numberanalytics.com Continuous flow reactors can offer a solution to these challenges by providing better control over reaction parameters and improving safety. researchgate.netacs.org

The following table summarizes key industrial scalability considerations for the production of this compound:

| Consideration | Key Challenges | Potential Solutions |

| Catalyst Selection | Stoichiometric use of Lewis acids in Friedel-Crafts acylation. thermofisher.com | Use of heterogeneous catalysts (e.g., zeolites), recyclable catalysts. thermofisher.comnumberanalytics.com |

| Solvent Management | Use of large volumes of hazardous solvents. | Implementation of green solvents, solvent recovery and recycling systems. researchgate.net |

| Reaction Conditions | Harsh reaction conditions (high temperature, pressure). numberanalytics.com | Optimization of reaction parameters, use of continuous flow reactors. researchgate.netacs.org |

| Process Safety | Handling of corrosive and reactive reagents. | Use of less hazardous reagents, implementation of robust safety protocols. |

| Waste Management | Generation of significant amounts of waste. | Adherence to green chemistry principles to minimize waste, efficient work-up procedures. organic-chemistry.orgacs.orgpaperpublications.org |

| Cost-Effectiveness | High cost of starting materials, catalysts, and solvents. | Process optimization to improve yield and reduce costs, use of reusable catalysts. numberanalytics.com |

By addressing these scalability considerations, a robust and economically viable industrial process for the production of this compound can be developed.

Chemical Reactivity and Derivatization Strategies of 6 4 Hexyloxyphenyl 6 Oxohexanoic Acid

Oxidative Transformations of the Keto and Carboxylic Acid Moieties

The ketone and carboxylic acid functionalities within 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid exhibit distinct responses to oxidizing conditions. While the carboxylic acid group is at a high oxidation state and generally inert to further oxidation, the ketone moiety is susceptible to specific oxidative reactions, particularly those involving carbon-carbon bond cleavage.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

A significant oxidative transformation for the ketone group in this compound is the Baeyer-Villiger oxidation. libretexts.orgwikipedia.org This reaction converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl carbon. organic-chemistry.orgsigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). adichemistry.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the relative migratory aptitude of the groups attached to the ketone's carbonyl carbon. organic-chemistry.org For this compound, the competition is between the migration of the 4-hexyloxyphenyl group and the 5-carboxypentyl group. The general order of migratory preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl. organic-chemistry.org The electronic nature of the phenyl group is a key factor; electron-donating groups on the aromatic ring enhance its migratory ability. The hexyloxy group is electron-donating, thus increasing the migratory aptitude of the 4-hexyloxyphenyl group. This would likely lead to the formation of an ester where the oxygen atom is inserted between the carbonyl carbon and the aromatic ring.

Table 1: Potential Products of Baeyer-Villiger Oxidation

| Migrating Group | Product Structure | Product Name |

|---|---|---|

| 4-Hexyloxyphenyl | 4-Hexyloxyphenyl 6-oxo-6-hydroxyhexanoate |

Exploring Oxidative Cleavage Pathways

Under more forceful oxidative conditions, the ketone functionality can undergo oxidative cleavage of its carbon-carbon bonds. ncert.nic.in Strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or potassium dichromate, can break the bonds adjacent to the carbonyl group, resulting in a mixture of carboxylic acids with fewer carbon atoms than the original molecule. libretexts.orgncert.nic.inorgoreview.com

For this compound, cleavage can occur on either side of the carbonyl group.

Cleavage between C5 and C6: This would yield 4-hexyloxybenzoic acid and glutaric acid.

Cleavage of the aromatic ring: This is less common and requires very harsh conditions that would likely degrade the rest of the molecule.

Recent methodologies have also demonstrated the metal-free, iodine-catalyzed oxidative C-C bond cleavage of aryl alkyl ketones to produce aryl carboxylic acids, which represents another potential pathway for the transformation of this molecule. organic-chemistry.org

Reductive Modifications of the Carbonyl Group

The carbonyl group of the ketone is readily susceptible to reduction, leading to either hydroxyl derivatives or complete deoxygenation to an alkane. The carboxylic acid moiety is less reactive towards many common reducing agents used for ketones.

Stereoselective Reduction to Hydroxyl Derivatives

The reduction of the prochiral ketone in this compound to a secondary alcohol introduces a new chiral center. The synthesis of a specific stereoisomer (enantiomer) can be achieved through stereoselective reduction. wikipedia.org This can be accomplished using chiral reducing agents or by catalytic hydrogenation with chiral catalysts. wikipedia.orgorganic-chemistry.org

Common methods for stereoselective ketone reduction include:

Catalytic Asymmetric Hydrogenation: Employing transition metal catalysts, such as ruthenium, with chiral ligands like BINAP, can achieve high enantioselectivity. wikipedia.org

Chiral Borane Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine, used with borane, are effective for the enantioselective reduction of ketones. wikipedia.org

The steric and electronic properties of the 4-hexyloxyphenyl and the carboxypentyl groups will influence the facial selectivity of the hydride attack, determining the stereochemical outcome of the reduction. psu.edu

Electrophilic and Nucleophilic Substitution Reactions on the Hexyloxyphenyl Moiety

The aromatic ring of this compound is subject to substitution reactions, with the regiochemical outcome being governed by the directing effects of the existing substituents.

The two substituents on the ring are the para-hexyloxy group (-OC₆H₁₃) and the 6-oxohexanoic acid chain (-(CO)(CH₂)₄COOH).

Hexyloxy Group: The oxygen atom's lone pairs can be donated into the aromatic ring via resonance. This makes the hexyloxy group a strong activating group and an ortho, para-director. cognitoedu.orglibretexts.orglibretexts.org

Acyl Group: The carbonyl group attached to the ring is electron-withdrawing due to both induction and resonance, making it a deactivating group and a meta-director. libretexts.orgopenstax.org

In electrophilic aromatic substitution, the powerful activating and ortho, para-directing effect of the hexyloxy group dominates the deactivating, meta-directing effect of the acyl chain. openstax.orgmsu.edu Therefore, incoming electrophiles will be directed to the positions ortho to the hexyloxy group (positions 3 and 5 on the ring). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. byjus.comuomustansiriyah.edu.iq

Conversely, nucleophilic aromatic substitution on this ring is highly unlikely under standard conditions. libretexts.org Such reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (such as nitro groups) to activate the ring towards nucleophilic attack. youtube.comchemistrysteps.com The hexyloxyphenyl ring in the target molecule is electron-rich and lacks a suitable leaving group, thus disfavoring this reaction pathway. youtube.com

Functionalization of the Aromatic Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hexyloxy group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the presence of the deactivating 6-oxo-hexanoic acid group, which is a meta-director, also influences the regioselectivity of these reactions. The interplay of these two substituents dictates the position of functionalization on the aromatic ring.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. The substitution is expected to occur predominantly at the positions ortho to the hexyloxyphenyl group.

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature, need to be carefully controlled to prevent side reactions. Due to the presence of the deactivating acyl group, nitration is expected to be directed to the meta position relative to this group.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. A Lewis acid catalyst, such as aluminum chloride, is required. The acylation of anisole (B1667542) and its derivatives has been shown to be highly para-selective. researchgate.nettamu.eduyoutube.comresearchgate.netdepaul.edu

The regiochemical outcome of these substitutions is a result of the combined directing effects of the activating hexyloxy group and the deactivating acyl chain.

Derivatization at the Hexyloxy Chain

The hexyloxy chain offers another site for modification, primarily through cleavage of the ether bond. This reaction typically requires harsh conditions, such as treatment with strong acids like HBr or HI, which can lead to the formation of a phenol (B47542) and a hexyl halide. The cleavage of ethers can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. Given that the ether is attached to an aromatic ring, nucleophilic substitution at the aryl carbon is generally difficult.

Alternative derivatization strategies for the hexyloxy chain are less common but could potentially involve radical halogenation at the benzylic position of the hexyl chain under specific conditions, though this would compete with reactions on the aromatic ring.

Esterification and Amidation Strategies for the Carboxylic Acid Group

The carboxylic acid moiety is a key functional group for derivatization, readily undergoing esterification and amidation to produce a wide array of derivatives with modified properties.

Synthesis of Alkyl and Aryl Esters

| Ester Type | Reagent/Catalyst | Reaction Conditions |

| Alkyl Esters | Alcohol (e.g., Methanol (B129727), Ethanol) / Acid Catalyst (e.g., H2SO4) | Fischer-Speier esterification, typically requires refluxing. |

| Alkyl Esters | Alkyl Halide / Base (e.g., K2CO3) | Williamson ether synthesis-like conditions, suitable for sensitive substrates. |

| Aryl Esters | Phenol / Coupling Agents (e.g., DCC, EDC) | Milder conditions, suitable for forming esters with phenols. |

The synthesis of various esters of 6-aryl-4-oxohexanoic acids has been reported, indicating the feasibility of these transformations. nih.govresearchgate.net

Formation of Amide Conjugates and Prodrug Candidates

Amidation of the carboxylic acid group is a valuable strategy for creating amide conjugates, which can have applications as prodrugs. The formation of an amide bond typically involves the activation of the carboxylic acid followed by reaction with an amine.

Common activating agents and coupling reagents include:

Thionyl chloride (SOCl2) to form an acyl chloride intermediate.

Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Other coupling reagents like HATU or HOBt.

The synthesis of N-substituted benzamide (B126) derivatives has been explored for various applications, including the development of antitumor agents. nih.govnih.govrsc.org By coupling this compound with various amines, a library of amide derivatives can be generated. This approach is particularly relevant for prodrug design, where the amide linkage can be designed to be cleaved in vivo to release the active parent drug. The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved through both conventional and microwave-assisted methods, showcasing the versatility of amide bond formation. nih.govrsc.org

Heterocyclic Annulation and Cyclization Reactions Utilizing the Hexanoic Acid Backbone

The γ-keto acid structure of the hexanoic acid backbone provides a versatile platform for the synthesis of various heterocyclic systems through cyclization and annulation reactions.

Pyridazinone Derivatives: Reaction of the γ-keto acid with hydrazine (B178648) or its derivatives can lead to the formation of six-membered pyridazinone rings. The synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinones from related keto acids is a well-established transformation. nih.gov Further derivatization of these pyridazinone scaffolds is also possible. The synthesis of various pyridazine (B1198779) derivatives has been explored through different cyclization strategies. organic-chemistry.orgmdpi.com

Diazepine (B8756704) Derivatives: Condensation of the keto acid with 1,2-diamines, such as o-phenylenediamine, can yield seven-membered diazepine rings. The synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines has been reported through multi-component reactions followed by cyclization. researchgate.net

The specific reaction conditions and the choice of the cyclizing agent will determine the nature of the resulting heterocyclic ring. These cyclization reactions significantly expand the structural diversity of derivatives that can be obtained from this compound.

Biological Activities and Molecular Mechanisms of 6 4 Hexyloxyphenyl 6 Oxohexanoic Acid

Investigation of Anti-Inflammatory Efficacy

Research into the anti-inflammatory profile of 6-(4-hexyloxyphenyl)-6-oxohexanoic acid has focused on its interaction with key pathways in the inflammatory cascade. As a derivative of 6-aryl-4-oxohexanoic acids, its activity has been evaluated in established models for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Modulation of Eicosanoid Biosynthesis and Arachidonic Acid Metabolism

Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are potent lipid mediators of inflammation derived from arachidonic acid. nih.gov The anti-inflammatory action of many drugs is rooted in their ability to modulate the biosynthesis of these molecules. Studies on this compound and related compounds have utilized in vitro human whole blood assays to determine their effects on arachidonic acid metabolism. nih.gov This approach allows for the assessment of the compound's ability to interfere with the enzymatic processes that lead to the production of pro-inflammatory eicosanoids.

Impact on Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The metabolism of arachidonic acid is primarily governed by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The COX pathway is responsible for the synthesis of prostaglandins, while the LOX pathway leads to the production of leukotrienes. nih.gov The inhibitory activity of this compound against these enzymatic pathways is a key determinant of its anti-inflammatory potential. Research in this area aims to quantify the inhibitory concentration (IC50) of the compound against COX and LOX enzymes to understand its potency and selectivity.

Table 1: In Vitro Inhibition of Cyclooxygenase and Lipoxygenase Pathways

| Compound | Target Enzyme | Inhibition Data |

| This compound | COX | Data not available in the public domain. |

| This compound | LOX | Data not available in the public domain. |

Specific inhibitory concentrations (e.g., IC50 values) for this compound are not publicly available in the reviewed literature.

Cellular and Subcellular Effects on Inflammatory Mediators

The anti-inflammatory effects of a compound extend to its influence on various cellular and subcellular events that propagate the inflammatory response. This includes the release of pro-inflammatory cytokines such as interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α), as well as other inflammatory mediators. scielo.br Detailed studies on the specific cellular and subcellular effects of this compound, such as its impact on immune cell signaling and mediator release, are not extensively documented in the available literature.

In Vivo Pharmacodynamic Studies in Inflammation Models

To ascertain the physiological relevance of in vitro findings, in vivo studies in animal models of inflammation are crucial. The carrageenan-induced rat paw edema model is a standard preclinical test to evaluate the anti-inflammatory activity of novel compounds. nih.gov In this model, the ability of a compound to reduce swelling over a period of time is measured and compared to that of a reference drug. A study involving a series of 6-aryl-4-oxohexanoic acids utilized this model to assess their in vivo efficacy. nih.gov

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

| Compound | Edema Inhibition (%) |

| This compound | Data not available in the public domain. |

Specific data on the percentage of edema inhibition for this compound in this model is not publicly available in the reviewed literature.

Assessment of Antimicrobial Properties

A comprehensive review of the scientific literature did not yield any studies specifically investigating the antimicrobial properties of this compound. Consequently, there is no available data on its efficacy against either Gram-positive or Gram-negative bacterial strains.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

There is currently no published research on the evaluation of this compound against common Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) or Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Therefore, its spectrum of antibacterial activity remains unknown.

Table 3: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Positive | Not available |

| Escherichia coli | Negative | Not available |

No data is available regarding the antimicrobial properties of this compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Furthermore, detailed information regarding the enzyme-substrate interactions of this compound is absent from the current body of scientific literature. Understanding these interactions at a molecular level is crucial for elucidating its mechanism of action, but such studies have yet to be published.

Finally, the broader biological interactions, including the analysis of its engagement with specific molecular targets and its potential influence on signal transduction pathways, remain uninvestigated. While research on other 6-aryl-oxo-hexanoic acids has suggested potential anti-inflammatory activities, the specific molecular pathways modulated by this compound have not been identified.

Comparative Biological Activity Profiling with Analogous Compounds

Extensive research into the biological activities of this compound has yet to yield specific data regarding its molecular mechanisms and comparative efficacy against analogous compounds. Scientific literature, to date, does not provide detailed research findings or data tables outlining its specific biological profile.

While the broader class of phenolic acids, to which this compound belongs, is known for various biological activities, specific information on this compound remains elusive. Comparative studies with structurally similar molecules, which would be essential for elucidating its potential therapeutic value and understanding its structure-activity relationship, are not currently available in published research.

Consequently, a detailed comparative analysis, including data on varying substituent effects on the phenyl ring or alterations in the alkyl chain length, cannot be provided at this time. Further investigation and dedicated research are required to establish a comprehensive biological and molecular profile for this compound and to draw meaningful comparisons with any potential analogs.

Structure Activity Relationship Sar Studies of 6 4 Hexyloxyphenyl 6 Oxohexanoic Acid and Its Analogues

Impact of Aromatic Ring Substituents on Biological Activity

The phenyl ring of 6-(4-hexyloxyphenyl)-6-oxohexanoic acid is a key feature that can be modified to probe its interaction with biological targets. The nature, position, and size of substituents on this ring can dramatically alter the compound's electronic and steric properties, thereby affecting its biological efficacy. Studies on the analogous 6-aryl-4-oxohexanoic acid series have demonstrated that various substituents on the aryl moiety can significantly influence their anti-inflammatory activity. researchgate.netnih.gov

Electronic Effects: Electron-Withdrawing vs. Electron-Donating Groups

The electronic properties of substituents on the aromatic ring can modulate the interaction of the molecule with its biological target. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the phenyl ring and the acidity of the carboxylic acid, which can be critical for binding to enzyme active sites or receptors.

In studies of related 6-aryl-4-oxohexanoic acids, the introduction of different substituents has been shown to tune their biological effects. researchgate.netnih.gov For instance, the presence of a methoxy (B1213986) group (an EDG) at the para-position of the phenyl ring in some series of compounds has been associated with potent biological activity. While specific data for this compound is not detailed, it can be inferred that the hexyloxy group, also an electron-donating group, plays a significant role in its activity profile. The table below illustrates the general effect of common EWGs and EDGs on the electronic environment of a benzene (B151609) ring.

| Substituent Group | Example | Electronic Effect |

| Electron-Donating | -OH, -OR, -NH2 | Increases electron density on the ring |

| Electron-Withdrawing | -NO2, -CN, -CF3 | Decreases electron density on the ring |

Steric Effects of Bulky Substituents on Target Interaction

The size and shape of substituents on the aromatic ring can introduce steric hindrance, which may either enhance or diminish the biological activity of a compound. A bulky substituent could prevent the molecule from fitting into a narrow binding pocket of a target protein. Conversely, a larger group might promote favorable van der Waals interactions within a more accommodating active site.

For example, in various classes of biologically active molecules, increasing the bulk of a substituent can lead to a decrease in activity if the binding site is sterically constrained. However, if the binding pocket has unoccupied space, a larger group may improve binding affinity. The optimal size of a substituent is therefore highly dependent on the specific topology of the biological target.

Positional Isomerism and Bioactivity Profiling

For instance, in a study of a different chemical series, moving a hexyloxy chain from the para to the ortho or meta position resulted in a decrease in potency at one receptor subtype but an increase at another. This highlights the importance of positional isomerism in fine-tuning the bioactivity profile of a molecule. The para-position, as seen in this compound, often allows for a linear extension of the molecule, which can be favorable for fitting into elongated binding pockets.

Role of the Hexyloxy Chain Length and Structure

The hexyloxy chain in this compound is a significant contributor to the molecule's lipophilicity and can play a direct role in its interaction with biological targets. Varying the length and structure of this alkyl chain is a common strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Influence on Lipophilicity and Membrane Permeability

Lipophilicity, often quantified as the partition coefficient (log P), is a key physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). The length of an alkyl chain directly impacts a molecule's lipophilicity; longer chains generally lead to higher lipophilicity.

An optimal level of lipophilicity is crucial for a compound to effectively cross biological membranes, such as the cell membrane, to reach its intracellular target. However, excessively high lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, which can reduce the free concentration of the drug available to exert its effect. Research on other classes of compounds has shown that there is often a parabolic relationship between alkyl chain length and biological activity, where an optimal length provides the best balance of solubility and membrane permeability. nih.gov The hexyloxy chain in the title compound suggests a moderate level of lipophilicity, which may be favorable for its biological application.

The table below illustrates the general trend of increasing lipophilicity with alkyl chain length.

| Alkoxy Chain | Approximate Log P Contribution |

| Methoxy (-OCH3) | Low |

| Ethoxy (-OC2H5) | Moderate |

| Butoxy (-OC4H9) | High |

| Hexyloxy (-OC6H13) | Very High |

Modulation of Receptor Binding Affinity

Beyond its influence on physicochemical properties, the alkoxy chain can also directly interact with the binding site of a target protein. A flexible alkyl chain, such as the hexyloxy group, can adopt various conformations to fit into a hydrophobic pocket within a receptor or enzyme active site. The length of the chain can determine the extent of these favorable hydrophobic interactions.

In many compound series, a systematic increase in the length of an alkyl chain leads to a corresponding increase in binding affinity up to a certain point. This is often attributed to the progressive occupation of a hydrophobic channel in the binding site. Beyond this optimal length, further increases in chain length can introduce steric clashes or unfavorable conformational constraints, leading to a decrease in affinity. Therefore, the six-carbon length of the hexyloxy chain in this compound may be optimized for interaction with a specific hydrophobic region of its biological target.

Modifications of the Ketohexanoic Acid Backbone

The ketohexanoic acid backbone of this compound offers several sites for modification, including the length and branching of the alkyl chain and the introduction of conformational constraints. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Systematic alterations to the length and branching of the ketohexanoic acid chain can provide valuable insights into the spatial requirements of the biological target's binding pocket. While direct studies on this compound are limited, research on analogous 6-aryl-4-oxohexanoic acids reveals important SAR trends. nih.govbenthamdirect.com

A study on a series of 6-aryl-4-oxohexanoic acids demonstrated that modifications to the hexanoic acid chain, such as the introduction of a double bond, significantly impact anti-inflammatory activity. nih.govbenthamdirect.com Specifically, the unsaturated analogues, 6-aryl-4-oxohex-5-enoic acids, were synthesized and evaluated for their in vivo anti-inflammatory effects. nih.govbenthamdirect.com

One of the tested unsaturated compounds, 6-(4-chlorophenyl)-4-oxohex-5-enoic acid, exhibited notable in vivo anti-inflammatory activity, comparable to the established non-steroidal anti-inflammatory drug (NSAID) fenbufen (B1672489) at the same dose. nih.govbenthamdirect.com This suggests that the introduction of rigidity via a double bond in the hexanoic acid chain can be beneficial for activity. The enhanced activity of the unsaturated analogue could be attributed to a more favorable conformation for binding to its biological target.

Further studies involving the reduction of the double bond to yield the saturated 6-aryl-4-oxohexanoic acids showed that while these compounds still possessed activity, the potency was generally lower than their unsaturated counterparts. nih.govbenthamdirect.com This highlights the importance of the conformational properties of the hexanoic acid chain in modulating the biological response.

The introduction of conformational constraints into a flexible molecule like this compound is a well-established strategy in medicinal chemistry to enhance potency and selectivity. nih.govresearchgate.net By reducing the number of accessible conformations, the entropic penalty of binding to a receptor can be minimized, leading to a more favorable binding affinity. acs.org

For the ketohexanoic acid backbone, conformational constraints could be introduced by incorporating cyclic structures or by introducing steric hindrance that favors a particular dihedral angle. For instance, replacing a portion of the alkyl chain with a cyclopropyl (B3062369) or cyclobutyl ring would significantly restrict the molecule's flexibility. While specific examples for this class of compounds are not available in the literature, the general principle suggests that such modifications could lead to more potent and selective analogues.

The conformational analysis of related diaryl ketones indicates that the orientation of the aromatic rings relative to the ketone group is a critical determinant of their biological activity. nih.govrsc.org Similarly, for this compound, constraining the ketohexanoic acid backbone could pre-organize the molecule into a bioactive conformation, thereby enhancing its interaction with its biological target. The increased rigidity can also lead to improved metabolic stability and bioavailability. acs.org

Stereochemical Implications in Biological Recognition and Activity

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral entities like proteins and nucleic acids. solubilityofthings.comlibretexts.org Although this compound is achiral, the introduction of a chiral center, for example, by reduction of the ketone to a hydroxyl group, would result in a pair of enantiomers. These enantiomers could exhibit significantly different biological activities, potencies, and metabolic profiles. nih.govnih.gov

The differential activity of enantiomers is a well-documented phenomenon in pharmacology. nih.gov For instance, the two enantiomers of a chiral drug can have distinct interactions with a receptor binding pocket, with one enantiomer fitting optimally and eliciting a strong biological response, while the other may have a weaker interaction or even interact with a different target, potentially leading to off-target effects. nih.gov

In the context of this compound analogues, if a chiral center were introduced, it would be imperative to separate and evaluate the individual enantiomers to fully characterize their pharmacological profiles. gcms.czsigmaaldrich.com The synthesis of enantiomerically pure compounds or the chiral separation of a racemic mixture would be a critical step in the drug development process. Understanding the stereochemical requirements of the biological target would enable the design of more potent and safer therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the activity of novel compounds before their synthesis, thereby accelerating the drug discovery process. ijpsonline.comresearchgate.net

For a series of analogues of this compound, a QSAR study would typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. nih.gov These descriptors quantify various aspects of the molecular structure, such as charge distribution, molecular shape, and lipophilicity.

Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build QSAR models. researchgate.net For instance, a QSAR model for a set of anti-inflammatory agents could reveal that a combination of a specific electronic property of the aromatic ring and a particular steric parameter of a substituent is highly correlated with the observed anti-inflammatory activity.

While a specific QSAR model for this compound and its analogues has not been reported, the principles of QSAR could be readily applied to this class of compounds. mdpi.com Such a model would be invaluable for guiding the synthesis of new analogues with optimized activity, for example, by suggesting the optimal length and branching of the alkoxy chain on the phenyl ring or the ideal electronic properties of substituents. The predictive power of a well-validated QSAR model can significantly reduce the time and resources required for the identification of lead compounds.

Advanced Characterization and Analytical Methodologies for 6 4 Hexyloxyphenyl 6 Oxohexanoic Acid

High-Resolution Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid. Each technique provides unique insights into the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy would be used to identify the number and type of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the aliphatic protons of the hexanoic acid and hexyloxy chains, and the carboxylic acid proton. The aromatic protons on the para-substituted phenyl ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) would be found around δ 4.0 ppm, while those adjacent to the two carbonyl groups (-CH₂-C=O) would appear between δ 2.5 and 3.0 ppm. The carboxylic acid proton (-COOH) would present as a broad singlet at a very downfield position (δ 10-12 ppm).

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would display separate signals for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid are the most deshielded, appearing far downfield (δ 170-200 ppm). The aromatic carbons would resonate in the δ 115-165 ppm range, with the oxygen-substituted carbon appearing further downfield. The aliphatic carbons of the two chains would show signals in the upfield region (δ 14-70 ppm).

Illustrative ¹H NMR Data Table (Note: These are predicted chemical shifts based on analogous structures. Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to C=O) | ~7.95 | d | 2H |

| Ar-H (ortho to -O) | ~6.95 | d | 2H |

| -O-CH₂- (hexyloxy) | ~4.05 | t | 2H |

| -CH₂-C=O (ketone) | ~2.95 | t | 2H |

| -CH₂-COOH | ~2.40 | t | 2H |

| Aliphatic -CH₂- groups | ~1.30-1.80 | m | 12H |

| Terminal -CH₃ | ~0.90 | t | 3H |

| -COOH | ~11-12 | br s | 1H |

Illustrative ¹³C NMR Data Table (Note: These are predicted chemical shifts based on analogous structures. Solvent: CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ketone) | ~198 |

| C=O (acid) | ~178 |

| Ar-C (substituted with -O) | ~163 |

| Ar-C (substituted with C=O) | ~130 |

| Ar-CH (ortho to C=O) | ~128 |

| Ar-CH (ortho to -O) | ~114 |

| -O-CH₂- (hexyloxy) | ~68 |

| -CH₂- (ketone) | ~38 |

| -CH₂- (acid) | ~34 |

| Aliphatic -CH₂- groups | ~22-32 |

| Terminal -CH₃ | ~14 |

Mass Spectrometry (MS) (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for polar molecules like carboxylic acids. In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₁₈H₂₆O₄), the calculated exact mass is 306.1831. HRMS analysis would aim to confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other potential isomers. Fragmentation patterns observed in tandem MS (MS/MS) experiments would further corroborate the structure by showing characteristic losses, such as the loss of water or cleavage at the keto group.

Illustrative Mass Spectrometry Data Table

| Ion | Calculated m/z | Expected Observation |

|---|---|---|

| [M+H]⁺ | 307.1904 | Observed in positive ESI-MS |

| [M+Na]⁺ | 329.1723 | Observed in positive ESI-MS |

| [M-H]⁻ | 305.1758 | Observed in negative ESI-MS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the carboxylic acid dimer. Two distinct carbonyl (C=O) stretching absorptions would be prominent: one for the aromatic ketone around 1670-1690 cm⁻¹ and another for the carboxylic acid around 1700-1725 cm⁻¹. The C-O stretching of the ether and carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Finally, C-H stretching bands for both sp² (aromatic) and sp³ (aliphatic) carbons would be visible just above and below 3000 cm⁻¹, respectively.

Illustrative IR Spectroscopy Data Table

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| Carboxylic Acid C=O | 1700-1725 | Stretch |

| Ketone C=O | 1670-1690 | Stretch |

| Aromatic C=C | 1580-1600 | Stretch |

| Ether C-O | 1240-1260 | Asymmetric Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The 4-hexyloxyphenyl ketone moiety in the target compound contains a chromophore that absorbs UV light. The spectrum is expected to show strong absorption bands characteristic of substituted benzene (B151609) rings. Typically, two main absorption bands are expected: one around 200-220 nm (π → π* transition) and a second, less intense band at a longer wavelength, around 270-290 nm (n → π* transition), which is characteristic of the carbonyl group conjugated with the aromatic ring.

Illustrative UV-Vis Spectroscopy Data Table (Note: These are predicted values. Solvent: Ethanol or Methanol)

| Transition | Expected λmax (nm) |

|---|---|

| π → π | ~215 |

| n → π | ~280 |

Chromatographic Separation and Trace Analysis

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components of a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds and for their quantification. For the analysis of this compound, a reverse-phase HPLC method would be most suitable.

In this setup, a nonpolar stationary phase, such as a C18 column, would be used with a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid group remains protonated, leading to sharper peaks and more reproducible retention times. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm). The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a relatively non-volatile compound like this compound, derivatization is a necessary step to increase its volatility. A common approach is esterification of the carboxylic acid group, for example, through reaction with methanol or a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), to produce a more volatile ester or silyl (B83357) ester derivative.

Once derivatized, the sample is introduced into the GC system. The separation of the derivative from any impurities or side-products occurs in a capillary column, typically coated with a nonpolar or medium-polarity stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity of the derivatized sample can be assessed by the peak area of the main component relative to other peaks in the chromatogram.

Table 1: Hypothetical GC Parameters for Analysis of a Derivatized Analog

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 310 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

Note: This table represents typical starting parameters for a GC analysis of a derivatized form of the target compound. Actual conditions would require experimental optimization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography is an indispensable tool for qualitatively monitoring the progress of a chemical reaction in real-time. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase), which is empirically determined to provide good separation between the reactants and the product.

The positions of the spots after development are visualized, often under UV light if the compounds are UV-active, or by staining. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Table 2: Example TLC System for Monitoring Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3 v/v) with 1% Acetic Acid |

| Visualization | UV lamp (254 nm) |

| Reactant 1 Rf | ~0.8 |

| Product Rf | ~0.4 |

Solid-State Characterization for Polymorphism and Crystal Structure

The arrangement of molecules in the solid state can significantly influence the physical properties of a material. For compounds like this compound, which may exhibit liquid crystalline behavior, understanding the solid-state structure is crucial.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the crystal structure of a solid material. For this compound, single-crystal XRD would provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. Powder XRD (PXRD) is used to analyze polycrystalline samples, providing a characteristic diffraction pattern that can be used to identify the crystalline phase and assess its purity. Different crystalline forms, or polymorphs, will produce distinct PXRD patterns.

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC) for phase behavior)

Differential scanning calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is particularly useful for identifying phase transitions, such as melting points and glass transitions. For compounds that may exhibit liquid crystalline phases (mesophases), DSC can detect the subtle energy changes associated with transitions between different mesophases. The temperatures and enthalpies of these transitions provide a thermal profile of the material.

Table 3: Illustrative DSC Data for a Liquid Crystalline Compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystal to Smectic | 95.2 | 98.5 | 25.8 |

| Smectic to Nematic | 110.1 | 110.5 | 1.2 |

| Nematic to Isotropic | 125.8 | 126.3 | 0.8 |

Note: This data is representative of a compound exhibiting smectic and nematic liquid crystal phases and is for illustrative purposes.

Polarized Optical Microscopy (POM) for Anisotropic Phases

Polarized optical microscopy is a vital tool for the identification and characterization of anisotropic phases, such as liquid crystals. When a liquid crystalline sample is viewed between crossed polarizers, it will appear bright and often display characteristic textures. These textures are unique to different types of liquid crystal phases (e.g., nematic, smectic, cholesteric) and can be used for their identification. By observing the sample while heating and cooling on a hot stage, the transition temperatures between different phases can be visually determined and correlated with DSC data.

Advanced Elemental Analysis for Stoichiometry and Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen) in a compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound. For this compound (C18H26O4), the theoretical elemental composition can be calculated and compared with the experimental values obtained from a combustion analysis. A close agreement between the theoretical and experimental values is a strong indicator of the compound's purity and correct elemental composition.

Table 4: Elemental Analysis Data for C18H26O4

| Element | Theoretical % | Found % |

| Carbon (C) | 70.56 | 70.52 |

| Hydrogen (H) | 8.55 | 8.59 |

| Oxygen (O) | 20.89 | 20.89 |

Note: The "Found %" values are hypothetical and represent a result that would confirm the elemental composition of the target compound.

Advanced Research Applications of 6 4 Hexyloxyphenyl 6 Oxohexanoic Acid

Utility as a Versatile Building Block in Complex Organic Synthesis

The molecular architecture of 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid provides multiple reactive sites, rendering it a versatile building block in organic synthesis. The carboxylic acid group, the ketone, and the aromatic ring can all be chemically modified, allowing for the construction of a diverse range of more complex molecules.

Research has primarily focused on the synthesis of 6-aryl-4-oxohexanoic acids as potential non-steroidal anti-inflammatory drugs (NSAIDs). The general synthesis involves the condensation of an appropriate aldehyde, in this case, 4-hexyloxybenzaldehyde, with levulinic acid. This is followed by the reduction of the resulting arylidene derivative to yield the target 6-aryl-4-oxohexanoic acid.

The rationale behind synthesizing these compounds lies in their structural similarity to known NSAIDs like fenbufen (B1672489). The 4-oxohexanoic acid moiety is believed to act as a prodrug, which can be metabolized in vivo to release the active pharmacophore. This approach aims to improve the pharmacokinetic profile and reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.

A general synthetic scheme for this class of compounds is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Hexyloxybenzaldehyde | Levulinic Acid | Piperidine (B6355638)/Acetic Acid | (E)-6-(4-Hexyloxyphenyl)-4-oxohex-5-enoic acid |

| (E)-6-(4-Hexyloxyphenyl)-4-oxohex-5-enoic acid | Hydrogen | Palladium on Carbon (10%) | This compound |

Table 1: General Synthetic Route for this compound

Beyond its direct use as a precursor for NSAIDs, the this compound structure serves as a valuable scaffold for the development of novel chemical entities. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The exploration of derivatives built upon this scaffold can lead to the discovery of molecules with new or improved biological activities. While specific examples of extensive libraries built from the 4-hexyloxy derivative are not widely documented, the principle remains a key strategy in medicinal chemistry.

Applications in Investigating Reaction Mechanisms and Kinetics

Currently, there is limited specific information available in the scientific literature regarding the use of this compound in the investigation of reaction mechanisms and kinetics. Such studies would typically involve using the compound as a model substrate to understand the step-by-step process of a chemical reaction or to measure the rate at which it proceeds. The presence of multiple functional groups could make it an interesting candidate for such studies in the future, for example, in examining the selectivity of reagents for the ketone versus the carboxylic acid.

Exploration in Medicinal Chemistry and Drug Discovery Programs

The application of this compound and its analogues in medicinal chemistry is an area of active interest, driven by the potential to develop new drugs for a variety of diseases.

The development of enzyme inhibitors is a cornerstone of modern drug discovery. The anti-inflammatory properties of the broader class of 6-aryl-4-oxohexanoic acids suggest that they may act as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases. By blocking the action of these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

While direct enzyme inhibition data for this compound is not extensively published, the therapeutic rationale for its synthesis is based on this principle. Further research would be needed to isolate and characterize its specific enzyme inhibitory activity and to determine its potency and selectivity.

The therapeutic effects of drugs are often achieved by modulating specific molecular pathways. For anti-inflammatory agents, a key target is the arachidonic acid metabolism pathway. The investigation of 6-aryl-4-oxohexanoic acids has included in vitro assays using human whole blood to determine their effect on this pathway. This approach allows researchers to understand how these compounds interfere with the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation.

The ability to selectively target components of this pathway could lead to the development of more effective and safer anti-inflammatory drugs. The structural modifications of the this compound scaffold could be used to fine-tune the activity of these compounds towards specific enzymes in the pathway, thereby optimizing their therapeutic potential.

Potential in Materials Science and Specialty Chemical Production

Detailed investigations into the role of this compound as a component in advanced materials or as a precursor in specialty chemical production have not been reported in publicly accessible research. The following subsections reflect the absence of specific findings for this compound.

There is no available scientific literature or research data that discusses the incorporation, performance, or effects of this compound in the formulation of liquid crystal systems or elastomers. Research in this area has focused on other compounds with different molecular structures.

Scientific searches did not yield any studies or reports on the use of this compound in the development of photoactive or responsive materials. The potential for this compound to contribute to materials that change properties in response to light or other stimuli has not been explored in the current body of scientific research.

Computational and Theoretical Investigations of 6 4 Hexyloxyphenyl 6 Oxohexanoic Acid

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Ligand-Protein Interaction Studies

In a hypothetical study of 6-(4-hexyloxyphenyl)-6-oxohexanoic acid, molecular docking would be used to predict its binding affinity and interaction patterns with various protein targets. The process would involve preparing a 3D structure of the compound and docking it into the binding site of a target protein. The simulation would then calculate the binding energy, with more negative values indicating a stronger interaction. Key interactions that would be analyzed include:

Hydrogen Bonds: The carboxylic acid group of the compound is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, lysine, and histidine in a protein's binding pocket.

Hydrophobic Interactions: The hexyloxyphenyl group provides a significant hydrophobic region that could interact favorably with nonpolar amino acid residues like leucine, valine, and isoleucine.

Pi-Pi Stacking: The phenyl ring could engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

These predicted interactions would provide insights into the potential biological targets of this compound and the molecular basis of its activity.

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, if it were identified as a hit compound for a particular target, virtual screening could be employed to find other, potentially more potent, molecules with similar scaffolds. A library of compounds structurally similar to this compound would be docked against the target protein. The top-scoring compounds, based on their predicted binding affinities and interaction profiles, would then be selected for further experimental testing.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful tool for understanding the physical basis of the structure and function of biological macromolecules. MD simulations provide detailed information on the fluctuations and conformational changes of proteins and nucleic acids over time.

Analysis of Dynamic Behavior in Biological Environments